N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
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Description
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25ClN4O2 and its molecular weight is 412.92. The purity is usually 95%.
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Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a chlorobenzyl group, and an oxalamide linkage. The presence of these functional groups contributes to its biological activity.
- Molecular Formula : C19H22ClN3O2
- Molecular Weight : 359.85 g/mol
Target Receptors and Pathways
Indole derivatives, such as this compound, are known to interact with various biological targets, including:
- Serotonin Receptors : These compounds often exhibit affinity for serotonin receptors, influencing mood and behavior.
- Kinase Inhibition : They may inhibit specific kinases involved in cancer cell proliferation.
- Antioxidant Activity : Indoles can scavenge free radicals, providing protective effects against oxidative stress.
Biological Activities
The biological activities associated with this compound include:
- Anticancer : Exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrates activity against bacteria and fungi.
- Anti-inflammatory : Reduces inflammation in cellular models.
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Properties :
- Research indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic for bacterial infections.
-
Anti-inflammatory Effects :
- In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in activated macrophages.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Indole Moiety : The indole ring is synthesized using Fischer indole synthesis.
- Alkylation : The indole derivative is alkylated with a suitable ethylating agent to introduce the 2-(1H-indol-3-yl)ethyl group.
- Oxalamide Linkage Formation : The final step involves reacting the indole derivative with oxalyl chloride and 2-chlorobenzylamine to form the oxalamide linkage .
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N1-(2-benzyl)-N2-(dimethylamino)-oxalamide | Lacks chlorobenzyl | Lower anticancer activity |
N1-(2-fluorobenzyl)-N2-(dimethylamino)-oxalamide | Contains fluorobenzyl | Different binding affinity |
The unique combination of the indole moiety and chlorobenzyl group in N1-(2-chlorobenzyl)-N2-(dimethylamino)-oxalamide may confer distinct biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2/c1-26(2)20(17-14-27(3)19-11-7-5-9-16(17)19)13-25-22(29)21(28)24-12-15-8-4-6-10-18(15)23/h4-11,14,20H,12-13H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCBLVBEFVTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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